molecular formula C10H23N3O3 B8547820 tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate

tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate

Cat. No.: B8547820
M. Wt: 233.31 g/mol
InChI Key: OCSBGMFPCREWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate is a chemical compound with the molecular formula C8H19N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, which provides stability and resistance to hydrolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1,3-diaminopropan-2-yloxy)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 1,3-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as a base. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,3-diaminopropan-2-yloxy)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H23N3O3

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate

InChI

InChI=1S/C10H23N3O3/c1-10(2,3)16-9(14)13-4-5-15-8(6-11)7-12/h8H,4-7,11-12H2,1-3H3,(H,13,14)

InChI Key

OCSBGMFPCREWCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC(CN)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 20 L 4-neck round-bottom flask was flushed with N2. Then charged a solution of tert-butyl 2-(1,3-bis(1,3-dioxoisoindolin-2-yl)propan-2-yloxy)ethylcarbamate (919 g, 1.9 mol, 1.0 eq) in ethanol (12000 mL, 13.0 v), followed by dropwise addition of hydrazine hydrate (602 g, 12.0 mol, 6.3 eq) with stirring at 40-45° C. over 30 min. The resulting mixture was stirred for 7 hours at 40-45° C. in an oil bath. The reaction progress was monitored with LCMS. The reaction mixture was cooled to 20˜30° C. and filtered. The filtrate was concentrated under vacuum to give 424.0 g (97.5%) of tert-butyl 2-(1,3-diaminopropan-2-yloxy)ethylcarbamate as a brown oil.
Name
tert-butyl 2-(1,3-bis(1,3-dioxoisoindolin-2-yl)propan-2-yloxy)ethylcarbamate
Quantity
919 g
Type
reactant
Reaction Step One
Quantity
12000 mL
Type
solvent
Reaction Step One
Quantity
602 g
Type
reactant
Reaction Step Two

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